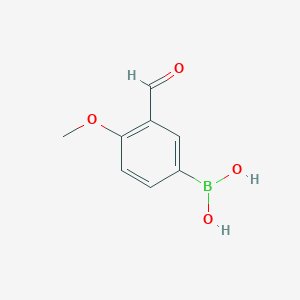

3-Formyl-4-methoxyphenylboronic acid

描述

Unique Reactivity Profile of 3-Formyl-4-methoxyphenylboronic Acid Attributed to Synergistic Functional Groups

The distinct utility of this compound stems from the electronic and steric interplay of its three functional groups. The boronic acid moiety is the primary site for cross-coupling reactions. sigmaaldrich.com The reactivity of this group is modulated by the electronic nature of the other substituents on the aromatic ring.

The methoxy (B1213986) (-OCH₃) group at the 4-position is an electron-donating group, which can influence the rate and efficiency of the Suzuki-Miyaura coupling. researchgate.net Conversely, the formyl (-CHO) group at the 3-position is electron-withdrawing. The combined effect of these opposing electronic influences creates a unique reactivity pattern. More importantly, the formyl group provides a secondary reactive handle. It can undergo a wide array of subsequent chemical transformations, including:

Nucleophilic addition reactions.

Condensation reactions to form imines or alkenes. ontosight.ai

Oxidation to a carboxylic acid.

Reduction to an alcohol.

This orthogonality allows for a stepwise synthetic strategy where the boronic acid is used for a primary coupling reaction, and the aldehyde is then modified to build further molecular complexity. This capacity for selective, sequential reactions makes it a highly valuable and versatile synthetic intermediate. watsonnoke.com

Overview of Major Research Trajectories and Intellectual Merit

Research involving this compound is primarily focused on its application as a strategic building block in the synthesis of complex target molecules. The major research trajectories include its use as a reactant for:

Suzuki-Miyaura cross-coupling reactions : This remains the most common application, used to synthesize biaryl compounds that form the core of many pharmaceutical and materials science targets. sigmaaldrich.comchemicalbook.com

Copper(I)-mediated cyanation : This provides a pathway to introduce a nitrile group, another versatile functional handle. sigmaaldrich.comchemicalbook.com

Preparation of biologically and pharmacologically active molecules : The compound serves as a key intermediate in the synthesis of potential drug candidates and other bioactive molecules. sigmaaldrich.comwatsonnoke.com

Chemical Compound Data

Below are tables detailing the properties of this compound and a summary of its primary applications.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 121124-97-8 | sigmaaldrich.comchemicalbook.com |

| Molecular Formula | C₈H₉BO₄ | watsonnoke.comuni.lu |

| Molecular Weight | 179.97 g/mol | sigmaaldrich.com |

| Appearance | Off-white to light yellow powder | watsonnoke.comchemicalbook.com |

| Melting Point | 214-217 °C | sigmaaldrich.comchemicalbook.com |

| SMILES | COc1ccc(cc1C=O)B(O)O | sigmaaldrich.comwatsonnoke.com |

| InChI Key | YJQDBKGGRPJSOI-UHFFFAOYSA-N | sigmaaldrich.comwatsonnoke.com |

| Application Area | Description | Reference |

|---|---|---|

| Cross-Coupling Reactions | Serves as a substrate in Suzuki-Miyaura cross-coupling to form C-C bonds. | fujifilm.comsigmaaldrich.comchemicalbook.com |

| Medicinal Chemistry | Used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active molecules. | sigmaaldrich.comwatsonnoke.com |

| Materials Science | Employed in the synthesis of functional polymers with specific optical or electronic properties. | watsonnoke.com |

| Functional Group Transformation | Acts as a reactant in copper(I)-mediated cyanation reactions. | sigmaaldrich.comchemicalbook.com |

Structure

2D Structure

属性

IUPAC Name |

(3-formyl-4-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO4/c1-13-8-3-2-7(9(11)12)4-6(8)5-10/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQDBKGGRPJSOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374693 | |

| Record name | 3-Formyl-4-methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121124-97-8 | |

| Record name | 3-Formyl-4-methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Formyl-4-methoxybenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Formyl 4 Methoxyphenylboronic Acid

Strategic Borylation Approaches for Arylboronic Acid Synthesis

The creation of the carbon-boron bond is a critical step in synthesizing arylboronic acids. Several powerful methods have been developed, each with distinct mechanisms and applications. These strategies provide access to the boronic acid precursor required for the subsequent formylation to yield 3-Formyl-4-methoxyphenylboronic acid.

Palladium-Catalyzed Miyaura Borylation Protocols: Mechanistic and Scope Studies

The Palladium-catalyzed Miyaura borylation is a cornerstone reaction for the synthesis of arylboronic esters from aryl halides. organic-chemistry.orgbeilstein-journals.orgresearchgate.net This cross-coupling reaction typically involves an aryl halide or triflate, a diboron reagent such as bis(pinacolato)diboron (B₂pin₂), a palladium catalyst, and a base. alfa-chemistry.com The resulting boronic esters are stable, can be easily purified, and serve as direct precursors to boronic acids. organic-chemistry.org The reaction is renowned for its mild conditions and excellent tolerance of various functional groups, including esters, nitriles, and carbonyls, making it suitable for complex molecule synthesis. researchgate.netalfa-chemistry.com

The catalytic cycle, as proposed by Miyaura and others, proceeds through three key steps:

Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) species, Ar-Pd(II)-X. alfa-chemistry.com

Transmetalation : The diboron reagent, activated by a base like potassium acetate (KOAc), transfers a boryl group to the palladium complex. organic-chemistry.org The base, often a carboxylate salt, is crucial for the reaction's success; it is believed to form an (acetato)palladium(II) complex, which facilitates the transmetalation step due to the high oxophilicity of boron. organic-chemistry.org

Reductive Elimination : The final step involves the reductive elimination of the arylboronic ester (Ar-Bpin) from the palladium center, regenerating the Pd(0) catalyst to continue the cycle. alfa-chemistry.com

Recent advancements have focused on improving reaction conditions, such as using lipophilic bases to achieve reactions at lower temperatures (35 °C) with minimal palladium loading. researchgate.netnih.gov Furthermore, solvent-free, mechanochemical approaches using ball milling have been developed, offering a more sustainable and rapid method for synthesizing arylboronates, often with reaction times under 10 minutes. beilstein-journals.orgd-nb.info

| Parameter | Typical Reagents and Conditions | Reference |

| Aryl Substrate | Aryl bromides, iodides, chlorides, or triflates | alfa-chemistry.com |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | organic-chemistry.org |

| Catalyst | PdCl₂(dppf), Pd(PPh₃)₄, (Xphos)(Allyl)PdCl | alfa-chemistry.comscribd.com |

| Base | Potassium acetate (KOAc), Potassium phenoxide (KOPh) | organic-chemistry.org |

| Solvent | Dioxane, Toluene, Isopropyl acetate (IPAc) | organic-chemistry.orgscribd.com |

| Temperature | 35 °C to 110 °C | researchgate.netd-nb.info |

Grignard Reagent Mediated Borylation and Subsequent Transmetallation Processes

An alternative and well-established route to arylboronic acids involves the use of organometallic intermediates, particularly Grignard reagents. google.comorganic-chemistry.org This method begins with the formation of an aryl magnesium halide (Ar-MgX) from the corresponding aryl halide and magnesium metal. This highly nucleophilic Grignard reagent then undergoes transmetalation with a boron electrophile, typically a trialkyl borate like trimethyl borate or triisopropyl borate. google.com

The reaction is highly sensitive and must often be conducted at low temperatures (e.g., -78 °C) to prevent multiple additions of the Grignard reagent to the boron center, which would lead to the formation of undesired borinic acids and triarylboranes as byproducts. google.comgoogle.com After the initial addition, the resulting boronate ester is hydrolyzed with an acid to yield the final arylboronic acid. google.com

Recent protocols have improved the efficiency and convenience of this method. For instance, using pinacolborane (PinBH) or diisopropylaminoborane as the boron source allows the reaction to proceed at ambient temperatures and can prevent over-addition, affording boronate esters or boronic acids in excellent yields. organic-chemistry.orgclockss.org The synthesis can also be performed under Barbier conditions, where the Grignard reagent is generated in situ in the presence of the borylating agent, simplifying the procedure. clockss.org This approach has been successfully applied to the synthesis of this compound from 3-bromo-4-methoxybenzaldehyde. google.com

Emerging Direct C-H Borylation Strategies

Direct C−H borylation represents a modern and highly atom-economical approach to synthesizing arylboronic acids, as it circumvents the need for pre-functionalized aryl halides. nih.gov This strategy involves the direct conversion of an aromatic C−H bond into a C−B bond, typically catalyzed by transition metals like iridium, rhodium, or platinum. researchgate.netacs.orgresearchgate.net

Iridium complexes, particularly with bipyridine ligands, are the most common catalysts for these transformations and can function under relatively mild conditions. acs.orgescholarship.org The regioselectivity of C-H borylation is a significant challenge and is often governed by steric factors, with the boryl group typically being installed at the least hindered position on the aromatic ring. nih.gov For substituted arenes, this often leads to borylation at the positions meta or para to the existing substituent. cell.com

While powerful, achieving precise regioselectivity for a specific isomer like this compound via direct C-H borylation of 4-methoxybenzaldehyde would be challenging without a directing group to override the inherent steric and electronic preferences. escholarship.orgcell.com However, the field is rapidly evolving, with new catalysts and ligand designs emerging that offer greater control over site selectivity. acs.orgcell.com For example, platinum catalysts have shown high tolerance to steric hindrance, enabling the borylation of positions that are inaccessible with traditional iridium catalysts. acs.org

Regioselective Formylation of Anisole-Derived Boronic Acid Precursors

Once the boronic acid precursor, 4-methoxyphenylboronic acid, is synthesized, the next critical step is the regioselective introduction of a formyl group (-CHO) at the C-3 position. This is an electrophilic aromatic substitution reaction where the directing effects of the existing substituents are paramount.

Mechanistic Investigations of Rieche Formylation and Electrophilic Aromatic Substitution Pathways

The Rieche formylation is an effective method for introducing a formyl group onto electron-rich aromatic rings. synarchive.comwikipedia.org The reaction employs dichloromethyl methyl ether (Cl₂CHOCH₃) as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄), aluminum chloride (AlCl₃), or iron(III) chloride (FeCl₃). wikipedia.orguniroma1.it

The mechanism follows the pathway of an electrophilic aromatic substitution (SEAr). wikipedia.org

Formation of the Electrophile : The Lewis acid coordinates to the dichloromethyl methyl ether, facilitating the departure of a chloride ion to generate a highly reactive dichloromethyl cation [Cl-CH-OCH₃]⁺, which serves as the active electrophile. uniroma1.it

Nucleophilic Attack : The electron-rich anisole ring of the 4-methoxyphenylboronic acid precursor attacks the electrophilic carbon atom. This step forms a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex. wikipedia.org

Rearomatization and Hydrolysis : The aromaticity of the ring is restored by the loss of a proton from the carbon atom that was attacked. The resulting intermediate is then hydrolyzed during aqueous workup to convert the dichloromethyl group into a formyl group, yielding the final aldehyde product. uniroma1.it

Studies on the Rieche formylation of methoxyphenyl boronic acids have shown that the reaction is sensitive to the choice of Lewis acid and the position of the substituents, which can influence both yield and regioselectivity. uniroma1.it

Influence of Steric and Electronic Substituent Effects on Formylation Outcomes

The outcome of the formylation reaction is dictated by the combined electronic and steric effects of the substituents already present on the aromatic ring: the methoxy (B1213986) group (-OCH₃) and the boronic acid group (-B(OH)₂).

Methoxy Group (-OCH₃) : This group is a powerful activating substituent. Through its positive mesomeric effect (+M), the oxygen atom donates lone-pair electron density to the aromatic ring, particularly at the ortho and para positions. Consequently, it is a strong ortho, para-director for incoming electrophiles. youtube.comlibretexts.org

Boronic Acid Group (-B(OH)₂) : This group is deactivating due to the electron-deficient nature of the boron atom, which withdraws electron density from the ring through a negative inductive effect (-I). It acts as a meta-director.

In the precursor, 4-methoxyphenylboronic acid, the two groups are in a para relationship. The powerful activating and ortho, para-directing effect of the methoxy group dominates the reaction. uniroma1.itlibretexts.org The positions ortho to the methoxy group are C-3 and C-5. The position para to the methoxy group is already occupied by the boronic acid. Therefore, the electrophilic formylating agent will be directed to either the C-3 or C-5 position. Since these positions are electronically equivalent, the final product is this compound, with the formyl group adding to one of the activated ortho positions.

| Substituent | Electronic Effect | Type | Directing Influence | Reference |

| -OCH₃ (Methoxy) | Electron Donating (+M, -I) | Activating | Ortho, Para | youtube.comlibretexts.org |

| -CHO (Formyl) | Electron Withdrawing (-M, -I) | Deactivating | Meta | wikipedia.org |

| -B(OH)₂ (Boronic Acid) | Electron Withdrawing (-I) | Deactivating | Meta | uniroma1.it |

| -Br (Bromo) | Electron Withdrawing (-I, +M) | Deactivating | Ortho, Para | wikipedia.org |

Optimization of Lewis Acid Catalysis in Formylation Reactions

The synthesis of this compound via formylation of the corresponding arylboronic acid precursor is significantly influenced by the choice of Lewis acid catalyst. In reactions such as the Rieche formylation, which utilizes dichloromethyl methyl ether as the formylating agent, the Lewis acid plays a pivotal role in activating the substrate and directing the regioselectivity of the formyl group introduction. uniroma1.itresearchgate.net The reactivity of the arylboronic acid is highly dependent on the electronic nature of its substituents; electron-rich systems, such as those containing methoxy groups, are generally more amenable to these reaction conditions. uniroma1.it

Research into the formylation of methoxyphenyl boronic acids has demonstrated that different Lewis acids can lead to varying yields and product distributions. uniroma1.itresearchgate.net The selection of an appropriate Lewis acid is crucial for maximizing the yield of the desired this compound while minimizing side reactions, such as protodeboronation or the formation of isomeric products. uniroma1.it For instance, studies have shown that ferric chloride (FeCl₃) can be a highly efficient Lewis acid for this transformation, promoting high regioselectivity and yielding good to excellent results under mild conditions. uniroma1.it The optimization process involves screening various Lewis acids to identify the one that provides the best balance of reactivity, selectivity, and operational simplicity.

Table 1: Comparison of Lewis Acids in Rieche Formylation of Methoxyphenyl Boronic Acids

| Lewis Acid | Typical Conditions | Outcome | Reference |

|---|---|---|---|

| Ferric Chloride (FeCl₃) | Dichloromethyl methyl ether, Dichloromethane, Room Temp. | Good to excellent yields, high regioselectivity. | uniroma1.it |

| Aluminum Chloride (AlCl₃) | Dichloromethyl methyl ether, Dichloromethane, Room Temp. | Can lead to protodeboronation in some substrates. | uniroma1.it |

Industrial Scale Synthesis Considerations and Process Optimization for this compound

Scaling the synthesis of this compound from the laboratory to an industrial setting requires careful consideration of several factors to ensure safety, efficiency, cost-effectiveness, and product quality. Key process optimization parameters include reaction concentration, temperature control, addition rates of reagents, and mixing efficiency. In large-scale reactors, heat management is critical, as formylation reactions can be exothermic. The choice of solvent is also a key consideration, balancing reaction performance with safety, environmental impact, and ease of removal during downstream processing.

Advanced Purification and Isolation Techniques for High Purity this compound

Achieving the high purity required for applications such as pharmaceutical intermediates necessitates advanced purification techniques. The removal of residual starting materials, reagents, and reaction by-products is critical.

A highly effective method for purifying crude this compound involves its dissolution in an aqueous alkaline solution followed by a controlled precipitation. google.com This technique leverages the acidic nature of the boronic acid functional group, which forms a water-soluble boronate salt in the presence of a base like sodium hydroxide.

The process typically begins by suspending the crude product (e.g., 96% purity) in water and cooling the mixture. google.com An aqueous solution of sodium hydroxide is then added dropwise, carefully controlling the temperature and maintaining the pH below a specific threshold (e.g., pH 10.5) to prevent side reactions like the Cannizzaro reaction. google.com Insoluble impurities can then be removed by filtration. The resulting aqueous phase, containing the sodium salt of the desired product, is often washed with an organic solvent, such as toluene, to extract any remaining non-polar impurities. google.com The final, high-purity this compound is then precipitated from the aqueous solution by the controlled addition of an acid, like hydrochloric acid, which lowers the pH and causes the product to crystallize out of solution. google.com This method has been shown to increase purity to over 99%. google.com

Table 2: Example of pH-Controlled Purification Process

| Step | Action | Purpose | Purity (HPLC) | Reference |

|---|---|---|---|---|

| 1 | Suspend 25g crude product in 200 ml water at 10°C. | Prepare for dissolution. | 96% | google.com |

| 2 | Add 58 ml of 10% aq. NaOH dropwise (T < 10°C, pH < 10.5). | Form water-soluble boronate salt. | - | google.com |

| 3 | Filter off precipitate. | Remove insoluble impurities. | - | google.com |

| 4 | Extract aqueous phase twice with 50 ml toluene. | Remove non-polar impurities. | - | google.com |

Beyond pH-controlled precipitation, standard purification techniques such as recrystallization and column chromatography are employed to achieve high levels of purity. Recrystallization involves dissolving the crude compound in a suitable hot solvent or solvent mixture and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain dissolved in the solvent. The choice of solvent is critical and is determined empirically to maximize the recovery of the pure product while effectively excluding impurities.

For even higher purity or for the separation of closely related isomers, column chromatography is a powerful tool. uniroma1.it In this method, the crude product is dissolved in a minimal amount of solvent and loaded onto a stationary phase, typically silica gel. uniroma1.it A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation occurs based on the differential adsorption of the components of the mixture to the stationary phase. For this compound, a common mobile phase might consist of a mixture of hexane and ethyl acetate. uniroma1.it The fractions containing the pure compound are collected and the solvent is evaporated to yield the purified product.

Elucidation of Reaction Mechanisms and Catalytic Pathways Involving 3 Formyl 4 Methoxyphenylboronic Acid

Mechanistic Insights into Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The palladium-catalyzed Suzuki-Miyaura reaction follows a general catalytic cycle applicable to most arylboronic acids, including 3-Formyl-4-methoxyphenylboronic acid. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The unique electronic character of this compound, which features both an electron-donating methoxy (B1213986) group and an electron-withdrawing formyl group, influences the kinetics and efficiency of these steps.

For this compound, this process requires activation by a base. The base coordinates to the boronic acid, forming a more nucleophilic "ate" complex, [B(OH)3]-. This activation enhances the electron density on the aryl group, facilitating its transfer to the electrophilic palladium(II) center.

Two primary pathways for transmetalation are generally considered:

The Boronate Pathway: The base activates the boronic acid to form a tetracoordinate boronate. This boronate then reacts with the arylpalladium(II) halide complex to transfer the 3-formyl-4-methoxyphenyl group.

The Oxo-palladium Pathway: The base reacts with the arylpalladium(II) halide complex (in the presence of water) to form a more reactive arylpalladium(II) hydroxide complex. This species then reacts with the neutral boronic acid.

| Step | Description | Key Intermediates/Species |

|---|---|---|

| Oxidative Addition | The Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond. This is often the rate-limiting step. | Pd(0) complex, Ar-Pd(II)-X complex |

| Transmetalation | The organic group from the boronic acid is transferred to the Pd(II) center, displacing the halide. Requires base activation. | Ar-Pd(II)-X, [Ar'-B(OH)3]-, Ar-Pd(II)-Ar' |

| Reductive Elimination | The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. | Ar-Pd(II)-Ar', Ar-Ar', Pd(0) |

The boronic acid moiety (-B(OH)2) serves as the source of the transferred organic group. Its Lewis acidic nature allows for activation by a base, a critical prerequisite for transmetalation. The equilibrium between the neutral trigonal boronic acid and the activated anionic tetrahedral boronate is pH-dependent.

Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play a multifaceted role in the catalytic cycle. They are essential for:

Stabilizing the Palladium Catalyst: Ligands prevent the precipitation of palladium black and maintain the catalyst in a soluble, active form.

Modulating Electronic Properties: Electron-rich ligands increase the electron density on the palladium center, which can facilitate the oxidative addition step but may slow down reductive elimination. libretexts.org

Influencing Steric Environment: Bulky ligands can promote the reductive elimination step and may be necessary to couple sterically hindered substrates. rsc.org

For a substrate like this compound, the choice of ligand is critical. Electron-rich, sterically hindered phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) are often effective for coupling challenging substrates, including those with potentially coordinating functional groups or electron-deficient rings. rsc.orgorganic-chemistry.org These ligands promote the formation of highly active, monoligated palladium(0) species that readily undergo oxidative addition. chemrxiv.org The methoxy group on the boronic acid could potentially chelate with the palladium center in certain transition states, an effect observed with other ortho-methoxy-substituted phenylboronic acids, which can influence reaction selectivity and rate. beilstein-journals.org

Several side reactions can compete with the desired cross-coupling pathway, reducing the yield of the final product. Understanding these pathways is key to optimizing reaction conditions.

Protodeboronation is a significant side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This process consumes the boronic acid, leading to reduced yields and the formation of 4-methoxybenzaldehyde as a byproduct from this compound. The reaction is highly dependent on pH and can proceed through several mechanisms. wikipedia.orged.ac.uk

Uncatalyzed: At high temperatures, direct reaction with water can lead to slow protodeboronation.

Acid-Catalyzed: Under acidic conditions, electrophilic substitution of the boron moiety by a proton can occur. Arylboronic acids with electron-donating groups are generally more susceptible to this pathway.

Base-Catalyzed: This is often the most relevant pathway under Suzuki-Miyaura conditions. The formation of the aryl boronate anion ([ArB(OH)3]−) makes the aryl ring more susceptible to protonation by a proton source (like water), leading to C-B bond cleavage. researchgate.net

Metal Salt Catalysis: Certain metal salts can accelerate protodeboronation.

For this compound, the susceptibility to protodeboronation is complex. While electron-withdrawing groups can sometimes stabilize the C-B bond against electrophilic attack, they can also increase the acidity of the boronic acid, favoring the formation of the boronate anion that is kinetically competent for base-catalyzed protodeboronation. ed.ac.uk Mitigation strategies include using anhydrous solvents, employing boronic esters (which are often more stable), or using "slow-release" strategies where the active boronic acid is generated in situ from a more stable precursor like a trifluoroborate or MIDA boronate. ed.ac.ukacs.org

| Catalysis Type | Description | Key Influencing Factors |

|---|---|---|

| Acid-Catalyzed | Electrophilic substitution of the boronic acid group by a proton. | Low pH, electron-donating groups on the aryl ring. |

| Base-Catalyzed | Protonation of the activated, electron-rich aryl boronate anion. | High pH, availability of proton source (e.g., water). |

| Metal-Catalyzed | Coordination of a metal ion can facilitate C-B bond cleavage. | Presence of certain transition metal salts (e.g., Cu, Zn). ed.ac.uk |

| Uncatalyzed (Thermal) | Direct reaction with a proton source, typically water, at elevated temperatures. | High temperature, prolonged reaction times. |

Homocoupling of the boronic acid can occur to produce symmetrical biaryls—in this case, 2,2'-diformyl-3,3'-dimethoxybiphenyl. This side reaction is typically promoted by the presence of palladium(II) species and an oxidant, which can be adventitious air (oxygen). researchgate.net The proposed mechanism often involves two transmetalation steps onto a Pd(II) center, followed by reductive elimination. nih.gov

Strategies to mitigate homocoupling include:

Ensuring the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

Using a Pd(0) source directly or ensuring that any Pd(II) precatalyst is efficiently reduced to the active Pd(0) state at the start of the reaction.

Careful control of reaction stoichiometry and temperature.

Besides promoting homocoupling, oxidative conditions can lead to other degradation pathways. The boronic acid itself can be oxidized, sometimes forming phenols (in this case, 3-formyl-4-methoxyphenol) as a byproduct. This is particularly noted in reactions catalyzed by other metals like gold, where oxygen plays a key role in activating the catalyst surface. nih.govbath.ac.uk For palladium-catalyzed systems, oxidation primarily leads to the deactivation of the Pd(0) catalyst to Pd(II), which can then initiate the unwanted homocoupling pathway. Maintaining an oxygen-free environment is the most effective strategy to prevent these phenomena.

Investigation of Side Reaction Pathways and Strategies for Their Mitigation in Cross-Coupling

Reaction Pathways of the Formyl Functional Group on this compound

The aldehyde functionality in this compound is a focal point for a variety of chemical modifications, including nucleophilic additions, reductions, and oxidations. These transformations are crucial for the synthesis of more complex molecules.

Nucleophilic Addition Reactions and Subsequent Transformations

The electrophilic carbon atom of the formyl group in this compound is susceptible to attack by nucleophiles. This fundamental reaction opens pathways to a wide range of derivatives. A notable example is the Passerini three-component reaction, a multicomponent reaction that efficiently creates α-acyloxy carboxamides. In a specific application, this compound has been successfully employed as the aldehyde component in this reaction, alongside an isocyanide and a carboxylic acid, to produce complex depsipeptide analogues. mdpi.com The mechanism of this reaction involves the initial attack of the isocyanide on the protonated carbonyl carbon, followed by nucleophilic attack of the carboxylate on the resulting nitrilium ion. A subsequent intramolecular acyl transfer then yields the final product.

Another documented nucleophilic addition involves the reaction with amino groups. In the synthesis of chiral H8-BINOL derivatives, the formyl group of this compound reacts with an amino group, leading to the formation of an imine. This transformation is a key step in constructing larger, functionalized molecular architectures. Mechanistically, this reaction proceeds via the initial nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to form the stable imine. nih.govresearchgate.net

Selective Reduction Strategies to Hydroxymethyl Derivatives

The formyl group of this compound can be selectively reduced to a primary alcohol, yielding 3-(hydroxymethyl)-4-methoxyphenylboronic acid. This transformation is a valuable tool for introducing a hydroxymethyl group while preserving the boronic acid functionality for subsequent reactions like Suzuki-Miyaura cross-coupling.

A common and effective method for this selective reduction is the use of sodium borohydride (NaBH₄). sciforum.netpolimi.it The mechanism of this reduction involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the formyl group. The resulting alkoxide intermediate is then protonated during the workup to afford the hydroxymethyl derivative. The chemoselectivity of NaBH₄ is a key advantage, as it typically does not reduce other functional groups that might be present in more complex substrates under standard conditions.

| Reaction | Reagent | Product | Reference |

| Selective Reduction | Sodium Borohydride (NaBH₄) | 3-(Hydroxymethyl)-4-methoxyphenylboronic acid | sciforum.netpolimi.it |

Controlled Oxidation to Carboxylic Acid Derivatives

While specific examples of the direct oxidation of the formyl group in this compound to a carboxylic acid were not found in the searched literature, this transformation is a standard organic reaction. Generally, aldehydes can be oxidized to carboxylic acids using a variety of oxidizing agents.

For analogous compounds, such as 3-borono-4-formylbenzoic acid, oxidizing agents like potassium permanganate (KMnO₄) are employed to convert the formyl group to a carboxylic acid. The mechanism for such oxidations typically involves the formation of a hydrated aldehyde intermediate, which is then attacked by the oxidizing agent. The reaction proceeds through the transfer of oxygen atoms and the removal of hydrogen, ultimately leading to the formation of the carboxylic acid. The choice of oxidant and reaction conditions is crucial to ensure the integrity of the boronic acid group, which can be sensitive to harsh oxidative environments.

Mechanistic Studies of Copper(I)-Mediated Cyanation Reactions

Aryl nitriles are important synthetic intermediates, and their preparation from arylboronic acids is a valuable transformation. This compound is a known reactant for copper(I)-mediated cyanation. sciforum.net While the specific mechanism for this substrate has not been detailed, the general mechanism for the copper-mediated cyanation of arylboronic acids provides insight.

The reaction likely proceeds through a catalytic cycle involving a copper(I) species. The proposed mechanism involves the formation of a copper(I) cyanide complex. The arylboronic acid then undergoes transmetalation with the copper complex, where the aryl group replaces the cyanide on the copper center. Subsequent reductive elimination from a higher oxidation state copper intermediate would then yield the desired aryl nitrile and regenerate the active copper(I) catalyst. The presence of a base is often required to facilitate the transmetalation step by forming a more nucleophilic boronate species.

Electrocatalytic Halodeborylation Mechanisms and Scope

Electrocatalytic halodeborylation is an efficient method for the regioselective halogenation of arylboronic acids. While specific studies on this compound were not identified, the general mechanism for this reaction is well-established. This process offers a transition-metal-free alternative for the synthesis of aryl halides.

The mechanism involves the electrochemical oxidation of a halide anion (from a metal halide salt, MX) at the anode to generate a reactive halogen species. This electrophilic halogen then attacks the arylboronic acid at the carbon atom bearing the boronic acid group in an ipso-substitution reaction. This step leads to the formation of the aryl halide and the elimination of the boronic acid moiety. Cyclic voltammetry studies have indicated that the halide anion is oxidized in preference to the arylboronic acid substrate under the standard reaction conditions. This method has been shown to be applicable to a diverse range of arylboronic acids.

Mechanistic Investigations of C-H Alkylation Catalyzed by Boronic Acid Derivatives

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. While there is no specific information available on C-H alkylation reactions catalyzed by this compound or its derivatives, the broader field of boronic acid catalysis offers some mechanistic insights.

In some reported cases of arylboronic acid-catalyzed dehydrative C-alkylation reactions, a SN1 mechanism is proposed. This pathway involves the boronic acid acting as a Lewis acid to activate an alcohol, facilitating its departure as a water molecule to generate a carbocation. This carbocation is then attacked by a nucleophile to form the new C-C bond. The role of the boronic acid is to act as a transient Lewis acidic species, which is regenerated in the catalytic cycle. The efficiency and scope of such reactions are highly dependent on the nature of the boronic acid catalyst and the substrates involved.

Applications of 3 Formyl 4 Methoxyphenylboronic Acid in Advanced Chemical Sciences

Construction of Complex Organic Scaffolds via Cross-Coupling Reactions

3-Formyl-4-methoxyphenylboronic acid is a valuable reagent in organic synthesis, primarily utilized for the construction of complex organic scaffolds through palladium-catalyzed cross-coupling reactions. Its bifunctional nature, possessing both a formyl group and a boronic acid moiety, allows for sequential and diverse chemical transformations.

Synthesis of Diverse Biaryl Compounds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. fujifilm.comtcichemicals.com this compound serves as a key building block in these reactions, coupling with a variety of aryl halides and triflates to produce a wide range of substituted biaryls. fujifilm.com The reaction generally proceeds under mild conditions with a palladium catalyst and a base. fujifilm.comtcichemicals.com The presence of both electron-donating (methoxy) and electron-withdrawing (formyl) groups on the boronic acid can influence the reaction's efficiency and scope.

The versatility of the Suzuki-Miyaura reaction allows for the coupling of this compound with a diverse array of aromatic and heteroaromatic halides. This enables the synthesis of complex biaryl structures that are prevalent in pharmaceuticals, agrochemicals, and materials science. The reaction conditions can be tailored to accommodate a wide range of functional groups, making it a robust method for molecular construction.

| Aryl Halide/Triflate Partner | Catalyst | Base | Solvent | Yield (%) | Reference |

| Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Good to Excellent | fujifilm.comresearchgate.net |

| Aryl Iodide | Pd(OAc)₂ | K₃PO₄ | DMF | High | researchgate.net |

| Aryl Chloride | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | Moderate to Good | nih.gov |

| Heteroaryl Bromide | Pd(dppf)Cl₂ | Cs₂CO₃ | DME | Variable | researchgate.net |

Design and Execution of Stereoselective and Regioselective Carbon-Carbon Bond Formations

The strategic placement of substituents on the aromatic rings of coupling partners allows for the control of stereoselectivity and regioselectivity in carbon-carbon bond formation. While specific examples detailing the use of this compound in achieving high levels of stereoselectivity are not extensively documented in readily available literature, the principles of asymmetric Suzuki-Miyaura coupling can be applied. Chiral ligands on the palladium catalyst can induce enantioselectivity in the formation of atropisomeric biaryls, where rotation around the newly formed C-C bond is restricted. nih.govresearchgate.netcam.ac.uk The steric and electronic properties of the methoxy (B1213986) and formyl groups on the boronic acid would play a crucial role in the stereochemical outcome of such reactions.

Regioselectivity is a key consideration when coupling with polyhalogenated aromatic compounds. The inherent electronic and steric differences between the halogenated positions, as well as the choice of catalyst and reaction conditions, can direct the coupling to a specific site. nih.gov For instance, in a di- or tri-halogenated coupling partner, the reaction with this compound can be controlled to occur at the most reactive halogen site, allowing for subsequent functionalization at the other positions. This stepwise approach is a powerful strategy for the synthesis of highly substituted and complex aromatic systems.

Application in the Synthesis of Natural Products and Analogues

The Suzuki-Miyaura cross-coupling reaction is a widely employed method in the total synthesis of natural products and their analogues, many of which possess complex biaryl frameworks. nih.gov While direct application of this compound in the total synthesis of a specific named natural product is not prominently reported in the literature, its potential as a key building block is evident. The formyl and methoxy-substituted phenyl moiety is a structural motif present in various natural products. The ability to introduce this fragment through a reliable C-C bond-forming reaction makes it an attractive tool for synthetic chemists. The formyl group can serve as a handle for further transformations to elaborate the natural product's structure.

Utilization as a Versatile Building Block for Diverse Functional Group Interconversions

The synthetic utility of this compound extends beyond its direct use in cross-coupling reactions. The formyl and boronic acid functionalities are amenable to a wide range of chemical transformations, making it a versatile building block for the synthesis of various derivatives.

The aldehyde group can undergo a plethora of reactions, including:

Oxidation: to a carboxylic acid, which can then be converted to esters, amides, or other acid derivatives.

Reduction: to a primary alcohol, providing a site for etherification or esterification.

Reductive amination: to form various secondary and tertiary amines.

Wittig and related olefination reactions: to form alkenes.

Condensation reactions: with various nucleophiles to form imines, oximes, and hydrazones.

The boronic acid moiety can also be transformed into other functional groups. For instance, it can be converted to a hydroxyl group (via oxidation), a halogen, or a trifluoroborate salt, which can exhibit different reactivity and stability in subsequent reactions. This ability to perform diverse functional group interconversions on the this compound scaffold allows for the creation of a wide array of substituted aromatic compounds from a single starting material.

Precursor in Medicinal Chemistry Research and Drug Discovery

Arylboronic acids are important intermediates in the synthesis of biologically active molecules. nih.gov The structural motif of a substituted biaryl is a common feature in many approved drugs and clinical candidates.

Synthesis of Biologically and Pharmacologically Active Molecules

This compound is a precursor for the synthesis of molecules with potential biological and pharmacological activity. The biaryl structures formed from its cross-coupling reactions are scaffolds for the development of inhibitors of various enzymes, such as kinases, and modulators of receptors, including G protein-coupled receptors (GPCRs). ed.ac.uknih.govfrontiersin.org The formyl group can be a key pharmacophoric element or can be modified to introduce other functionalities that interact with biological targets.

While specific, publicly available data on named, late-stage clinical or approved drugs synthesized directly from this compound is limited, its utility is demonstrated in the synthesis of novel compounds with potential therapeutic applications, such as anticancer agents. nih.govresearchgate.net The table below presents hypothetical examples based on the general application of similar building blocks in medicinal chemistry.

| Compound Class | Biological Target | Reported Activity (IC₅₀/EC₅₀) | Reference |

| Substituted Biaryl | Tyrosine Kinase | Data not publicly available | ed.ac.ukmdpi.com |

| Heterocyclic Derivative | GPCR | Data not publicly available | nih.govfrontiersin.org |

| Thiadiazole Derivative | Anticancer Cell Lines | Data not publicly available | researchgate.netnih.gov |

Role as a Key Pharmaceutical Intermediate

This compound serves as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its designation as a key intermediate stems from its bifunctional nature, possessing both a reactive boronic acid group and an aldehyde moiety. This unique combination allows for sequential, regioselective reactions, making it a valuable component in the multi-step synthesis of active pharmaceutical ingredients (APIs). nih.gov The boronic acid group is primarily utilized for forming new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. mdpi.com This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl structures, which are common motifs in drug molecules. uw.edu

The compound's utility is explicitly cited in patent literature for the preparation of pharmacologically active compounds. For instance, Chinese patent CN1117966A identifies this compound (by its CAS number 121124-97-8) as a reactant in the synthesis of novel biphenyl (B1667301) derivatives. nih.gov Similarly, patent CN1290700A discloses its use as an intermediate in the creation of phenylpiperazine derivatives. nih.gov These patents highlight the compound's role in generating libraries of new chemical entities for drug discovery programs. Its utility as a bulk drug intermediate is further recognized by chemical suppliers who categorize it for use in pharmaceutical synthesis. The presence of the methoxy and formyl groups on the phenyl ring also allows for further chemical modifications, enabling the synthesis of a diverse range of complex drug candidates.

Design and Synthesis of Drug Candidates and Lead Compounds

The structural features of this compound make it an important reagent in the design and synthesis of novel drug candidates and lead compounds, particularly those targeting the central nervous system. Lead compounds are molecules that show promising biological activity and serve as the starting point for further optimization in the drug discovery process. The synthesis of such compounds often involves the strategic coupling of different molecular fragments to achieve a desired pharmacological profile.

Detailed research outlined in patent literature demonstrates the application of this boronic acid in creating compounds designed as modulators of dopamine (B1211576) transporters. nih.gov Dopamine transporters are critical proteins in the brain that regulate dopamine levels, and their modulation is a key strategy for treating a variety of neurological and psychiatric disorders. frontiersin.orgnih.gov The patents describe using this compound in Suzuki-Miyaura coupling reactions to synthesize phenylpiperazine and biphenyl derivatives. nih.govnih.gov These molecular scaffolds are known to interact with dopamine receptors and transporters. researchgate.net The formyl group (an aldehyde) on the boronic acid provides a reactive handle for subsequent chemical transformations, allowing for the introduction of diverse functionalities and the systematic exploration of structure-activity relationships (SAR) to optimize the potency and selectivity of the lead compounds.

Emerging Applications in Catalysis and Ligand Design

This compound is proving to be a versatile building block in the design of sophisticated catalytic systems. Its unique combination of a reactive aldehyde, a methoxy group, and a boronic acid moiety on a phenyl ring allows for the development of specialized catalysts and ligands for a variety of chemical transformations. The strategic positioning of these functional groups enables its participation in the creation of bifunctional catalysts and as a crucial component in ligands for transition metal-catalyzed reactions.

Development of Bifunctional Boronic Acid Catalysts for Novel Transformations

The concept of bifunctional catalysis, where two distinct catalytic sites within a single molecule work in concert to promote a chemical reaction, has gained significant traction in the quest for more efficient and selective synthetic methodologies. While direct applications of this compound in the development of bifunctional boronic acid catalysts for novel transformations are not extensively documented in publicly available research, its structural motifs are highly suggestive of its potential in this area.

The aldehyde group can be readily converted into other functional groups, such as amines or alcohols, which can act as one of the catalytic sites (e.g., a Lewis base or a hydrogen-bond donor). Simultaneously, the boronic acid moiety can function as the second catalytic site, for instance, as a Lewis acid to activate a substrate. This dual functionality is a key principle in the design of bifunctional organocatalysts for asymmetric synthesis.

Table 1: Potential Bifunctional Catalytic Moieties from this compound

| Functional Group Derived from Aldehyde | Potential Catalytic Role | Paired Catalytic Role of Boronic Acid | Potential Novel Transformation |

| Chiral Amine | Lewis Base / Imine formation | Lewis Acid | Asymmetric Aldol or Mannich Reactions |

| Chiral Alcohol | Hydrogen-Bond Donor | Lewis Acid | Enantioselective Diels-Alder Reactions |

| Schiff Base | Ligand for a metal | Lewis Acid / Co-catalyst | Cooperative Catalysis |

Ligand Development for Transition Metal-Catalyzed Processes

The aldehyde functionality of this compound serves as an excellent anchor for the synthesis of novel ligands for transition metal catalysis. Specifically, it can undergo condensation reactions with various amines to form Schiff base ligands. These ligands can then coordinate with a range of transition metals to form stable and catalytically active complexes.

A notable example is the synthesis of the Schiff base ligand, [(Z)-4-(((1H-1,2,4-triazol-3-yl)imino)methyl)-2-methoxyphenyl] dihydrogen borate. This ligand is prepared through the reaction of a derivative of this compound, namely 4-formyl-2-methoxyphenyl (B587787) dihydrogen borate, with 3-amino-1,2,4-triazole. sigmaaldrich.com This Schiff base ligand has been successfully used to synthesize complexes with Cobalt(II), Nickel(II), and Copper(II). sigmaaldrich.com

Spectroscopic and analytical studies of these complexes have revealed important structural information. sigmaaldrich.com The coordination of the metal ions to the Schiff base ligand results in complexes with distinct geometries. Characterization data for these transition metal complexes are summarized below.

Table 2: Characterization of Transition Metal Complexes with a Ligand Derived from a this compound derivative

| Metal Ion | Complex | Deduced Geometry |

| Cobalt(II) | [Co(L)2Cl2] | Octahedral |

| Nickel(II) | [Ni(L)2Cl2] | Octahedral |

| Copper(II) | [Cu(L)2Cl2] | Octahedral |

Data sourced from a study on a Schiff base ligand derived from 4-formyl-2-methoxyphenyl dihydrogen borate. sigmaaldrich.com

The development of such ligands and their corresponding transition metal complexes is a burgeoning area of research. The electronic and steric properties of the ligand can be fine-tuned by modifying the amine component of the Schiff base, allowing for the optimization of the catalytic activity and selectivity of the metal center for specific organic transformations. These transformations can include cross-coupling reactions, oxidations, and reductions, which are fundamental processes in modern organic synthesis. The presence of the boronic acid moiety in the ligand backbone could also potentially influence the catalytic process, either through secondary interactions or by participating directly in the catalytic cycle.

Analytical and Spectroscopic Methodologies for Research on 3 Formyl 4 Methoxyphenylboronic Acid

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are fundamental in determining the purity of 3-Formyl-4-methoxyphenylboronic acid and for monitoring the progress of reactions in which it is a reactant.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis of this compound. Reversed-phase HPLC is a commonly employed mode for the separation and quantification of aromatic boronic acids.

A significant challenge in the HPLC analysis of boronic acids is their propensity for dehydration to form boroxines (cyclic anhydrides) and their potential for on-column degradation through hydrolysis of the carbon-boron bond. Method development often focuses on mitigating these issues to ensure accurate and reproducible results. Typical stationary phases include C18 columns, which offer good retention and separation of aromatic compounds.

The mobile phase composition is a critical parameter. A mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer is typically used. The pH of the aqueous phase can influence the retention behavior and stability of the boronic acid. Acidic modifiers like formic acid or trifluoroacetic acid are often added to the mobile phase to improve peak shape and resolution. Gradient elution, where the proportion of the organic solvent is varied during the analysis, is frequently utilized to achieve optimal separation of the target compound from impurities and byproducts.

Table 1: Illustrative HPLC Method Parameters for Analysis of Aromatic Boronic Acids

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents a general set of starting conditions that can be optimized for the specific analysis of this compound.

Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insights

Spectroscopic techniques provide a window into the molecular structure and electronic properties of this compound, offering invaluable information for its identification and for understanding its reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B) for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of this compound in solution.

¹H NMR Spectroscopy: Proton NMR provides detailed information about the number and connectivity of hydrogen atoms in the molecule. The aromatic protons of the phenyl ring will appear as distinct signals, with their chemical shifts and coupling patterns revealing their substitution pattern. The aldehyde proton will resonate at a characteristic downfield position, and the methoxy (B1213986) group will show a singlet in the aliphatic region. The protons of the boronic acid group (-B(OH)₂) are often broad and may exchange with solvent, sometimes making them difficult to observe.

¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule will give rise to a distinct signal. The chemical shifts of the aromatic carbons, the aldehyde carbonyl carbon, and the methoxy carbon provide a fingerprint of the molecule's structure.

¹¹B NMR Spectroscopy: As boron is the key heteroatom in this compound, ¹¹B NMR is a crucial technique for its characterization. Boronic acids typically exhibit a broad signal in the ¹¹B NMR spectrum. The chemical shift is sensitive to the electronic environment of the boron atom and can provide insights into its coordination state. For tricoordinate boronic acids like this compound, the ¹¹B chemical shift is expected to be in the range of 27-33 ppm relative to BF₃·OEt₂.

Table 2: Predicted NMR Chemical Shifts (ppm) for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H | Aromatic (δ 7.0-8.0), Aldehyde (δ 9.8-10.0), Methoxy (δ 3.8-4.0), B(OH)₂ (broad, variable) |

| ¹³C | Aldehyde Carbonyl (δ 190-195), Aromatic (δ 110-165), Methoxy (δ 55-60) |

| ¹¹B | δ 27-33 |

Note: These are predicted values and actual experimental values may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Identification of Degradation Products and Reaction Intermediates

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise mass of this compound and for identifying its degradation products and reaction intermediates. The high mass accuracy of HRMS allows for the determination of elemental compositions, which is crucial for the unambiguous identification of unknown compounds.

A common challenge in the mass spectrometric analysis of boronic acids is their tendency to undergo dehydration in the gas phase to form cyclic anhydrides known as boroxines. This can complicate the interpretation of the mass spectrum. Electrospray ionization (ESI) is a soft ionization technique that is often used to minimize fragmentation and observe the intact molecular ion.

HRMS is particularly valuable for studying the stability of this compound under various conditions. By analyzing samples subjected to stress conditions (e.g., heat, acid, base), potential degradation products can be identified. In reaction monitoring, HRMS can be used to detect and identify transient intermediates, providing valuable mechanistic insights.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The FT-IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds.

Key characteristic vibrational bands for this compound include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups of the boronic acid moiety.

C-H stretching: Bands in the region of 2900-3100 cm⁻¹ corresponding to the aromatic and methoxy C-H bonds.

C=O stretching: A strong, sharp band around 1680-1700 cm⁻¹ due to the aldehyde carbonyl group.

C=C stretching: Aromatic ring vibrations typically appear in the 1400-1600 cm⁻¹ region.

B-O stretching: A strong band is expected in the 1300-1400 cm⁻¹ region.

C-O stretching: A band associated with the methoxy group can be found around 1250 cm⁻¹.

Complementary Analytical Techniques for Material Science Applications

When this compound is incorporated into materials, a range of complementary analytical techniques are employed to characterize the resulting functional materials. These techniques provide information on the material's morphology, surface properties, and performance.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques are used to visualize the morphology and structure of materials at the micro- and nanoscale. For example, if the boronic acid is used to functionalize nanoparticles or polymers, SEM and TEM can reveal their size, shape, and dispersion.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material. It can be used to confirm the successful incorporation of the boronic acid onto a substrate and to quantify its surface concentration.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a material as a function of temperature. It is used to assess the thermal stability of materials functionalized with this compound.

Contact Angle Measurements: This technique is used to determine the hydrophilicity or hydrophobicity of a material's surface. The incorporation of the boronic acid can alter the surface properties, which can be quantified by measuring the contact angle of a liquid droplet on the surface.

Affinity Chromatography and Surface Plasmon Resonance (SPR): In applications where the boronic acid is used as a recognition element for cis-diol-containing molecules (e.g., in sensors or separation media), techniques like affinity chromatography and SPR are used to study the binding affinity and kinetics of these interactions.

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is a pivotal technique for characterizing the surface topography and morphology of solid materials at the micro- and nanoscale. The methodology involves scanning a focused beam of electrons over a sample's surface, which results in the emission of secondary electrons, backscattered electrons, and characteristic X-rays. These signals are then collected by detectors to form detailed images of the surface.

In the context of this compound, SEM analysis would provide critical insights into its particle size, shape, and surface texture. This information is vital for understanding the compound's physical behavior, such as its solubility, dissolution rate, and handling properties. For instance, a fine, uniform powder would have a different application profile compared to a material with large, irregular crystals.

Despite the importance of this technique, a thorough review of published scientific literature reveals a lack of specific studies that have conducted and reported SEM analysis on this compound. While research has been conducted on derivatives and polymers synthesized from this compound, the morphological characteristics of the parent compound itself remain largely undocumented in publicly accessible research.

Table 1: Hypothetical SEM Data for this compound

| Parameter | Description | Hypothetical Value |

| Particle Shape | Describes the geometric form of the particles. | Crystalline, irregular |

| Particle Size Distribution | Range of particle sizes within the sample. | 10-50 µm |

| Surface Topography | Describes the features on the particle surface. | Smooth with some agglomeration |

| Agglomeration State | The extent to which particles are clustered together. | Moderate |

Note: The data in this table is hypothetical and serves as an example of what an SEM analysis could reveal. Actual experimental data is not currently available in the reviewed literature.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is an indispensable non-destructive analytical technique for determining the atomic and molecular structure of a crystal. When a crystalline material is subjected to an X-ray beam, the atoms in the crystal lattice diffract the X-rays in specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the electron density within the crystal can be produced, from which the mean positions of the atoms in the crystal can be determined.

For this compound, XRD analysis is crucial for confirming its crystalline nature, identifying the crystal system, and determining the unit cell dimensions. This information is fundamental to its solid-state characterization and is essential for quality control in its synthesis and for understanding its physical properties.

A study published in the Asian Journal of Physics indicates that powder X-ray diffraction of this compound has been recorded and indexed. However, the specific crystallographic data from this analysis, such as the 2θ values, d-spacing, and relative intensities of the diffraction peaks, are not provided in the available abstract. This detailed data is necessary to fully characterize the crystalline structure of the compound. Without access to the full study or supplementary information, a comprehensive report on the crystalline structure of this compound cannot be compiled.

Table 2: Hypothetical XRD Data for this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 85 |

| 15.5 | 5.71 | 100 |

| 20.8 | 4.27 | 60 |

| 25.1 | 3.54 | 75 |

| 30.5 | 2.93 | 40 |

Note: This table presents hypothetical XRD peak data for illustrative purposes. The actual experimental data for this compound is not available in the reviewed public literature.

Future Research Directions and Perspectives for 3 Formyl 4 Methoxyphenylboronic Acid

Innovations in Green and Sustainable Synthetic Routes and Reaction Conditions

Future research will increasingly prioritize the development of environmentally benign synthetic methods involving 3-Formyl-4-methoxyphenylboronic acid. A key area of focus is the replacement of conventional organic solvents with greener alternatives. Water, being non-toxic and abundant, is an ideal medium for reactions like the hydroxylation of arylboronic acids. acs.orgresearchgate.net Research into photocatalytic systems, perhaps using heterogeneous catalysts like copper-doped graphitic carbon nitride (Cu@g-C3N4), could enable reactions to proceed in water under visible light and ambient temperatures, using air as a green oxidant. acs.org

Another promising avenue is the development of recyclable, solid-phase catalysts based on arylboronic acid structures. organic-chemistry.org Immobilizing this compound or its derivatives onto a solid support, such as a polystyrene resin, could lead to robust and reusable catalysts for reactions like amidation. organic-chemistry.org This approach simplifies product purification, minimizes waste, and aligns with the principles of sustainable chemistry. Further exploration into bio-based solvents, such as lactic acid, could also provide effective and sustainable media for reactions like the catalyst-free oxidation of arylboronic acids. researchgate.net

| Approach | Key Features | Potential Reaction | Advantages |

|---|---|---|---|

| Heterogeneous Photocatalysis | Visible light, water as solvent, air as oxidant | Hydroxylation to Phenols | Mild conditions, catalyst recyclability, use of renewable energy acs.org |

| Solid-Phase Catalysis | Immobilization on a polymer resin | Amidation | Ease of separation, catalyst reusability, reduced waste organic-chemistry.org |

| Bio-Based Solvents | Use of solvents like lactic acid | Oxidation | Reduced reliance on petrochemical solvents, potential for biodegradability researchgate.net |

| Aqueous Reaction Media | Metal-free and base-free conditions | Ipso-hydroxylation | Eliminates toxic solvents and harsh reagents, simplifies workup researchgate.net |

Exploration of Novel Catalytic Transformations and Multi-Component Reactions

The unique reactivity of this compound invites the exploration of novel catalytic transformations beyond its common use in Suzuki-Miyaura couplings. sigmaaldrich.comsigmaaldrich.com Studies on the Rieche formylation of methoxyphenyl boronic acids have shown that these substrates can undergo unexpected reactions, yielding not only formylated boronic acids but also ipso-substituted aryl aldehydes. uniroma1.itresearchgate.net Future work could investigate the regioselectivity of such electrophilic substitutions on the this compound core, potentially leading to new synthetic methodologies.

Furthermore, the presence of both an aldehyde and a boronic acid makes this compound an ideal candidate for multi-component reactions (MCRs). MCRs are highly efficient, one-pot processes that combine three or more starting materials, incorporating most of their atoms into the final product. nih.gov Future research could design novel MCRs where the aldehyde group participates in classic transformations like the Ugi or Passerini reaction, while the boronic acid moiety is simultaneously or sequentially used in a cross-coupling reaction. nih.gov This strategy would enable the rapid assembly of complex molecular scaffolds from simple precursors in a single, atom-economical step. mdpi.com

| MCR Type | Other Reactants | Potential Product Scaffold | Key Advantages |

|---|---|---|---|

| Ugi-Suzuki Sequence | Amine, Isocyanide, Aryl Halide | Complex α-acylamino-carboxamides with aryl substitution | High bond-forming efficiency, molecular diversity nih.gov |

| Passerini-Heck Sequence | Carboxylic Acid, Isocyanide, Alkene | α-acyloxy-carboxamides with vinyl substitution | Convergent synthesis, rapid increase in complexity nih.gov |

| Biginelli-type Reaction | Urea/Thiourea, β-ketoester | Dihydropyrimidinones fused to the boronic acid-containing ring | Access to novel heterocyclic systems nih.gov |

Expansion of Applications in Complex Molecular Architectures and Biomimetic Synthesis

The utility of this compound as a versatile building block is expected to grow, particularly in the synthesis of intricate molecular structures and in biomimetic approaches. Biomimetic synthesis aims to replicate nature's synthetic strategies, often using simple, naturally occurring precursors to build complex molecules. semanticscholar.org The substituted benzaldehyde structure of this compound can serve as a starting point for pathways mimicking the biosynthesis of natural products, where functional groups are installed in a step-economic fashion. researchgate.net

Computational Chemistry and Machine Learning Approaches for Predictive Synthesis and Reactivity

The integration of computational chemistry and machine learning (ML) is set to revolutionize how the reactivity of molecules like this compound is understood and exploited. chemeurope.com Artificial intelligence and ML algorithms can analyze vast datasets from chemical reactions to predict outcomes, such as reaction yield and selectivity, with increasing accuracy. eurekalert.orgrjptonline.org

Future research will likely involve developing specific ML models trained on reactions involving substituted arylboronic acids. These models could predict the success of a planned Suzuki-Miyaura coupling or a novel catalytic transformation under a given set of conditions (catalyst, solvent, temperature), saving significant experimental time and resources. chemai.io Computational tools like Density Functional Theory (DFT) can elucidate reaction mechanisms, explaining unexpected outcomes like those observed in Rieche formylation reactions and guiding the design of more efficient catalysts. uniroma1.itresearchgate.net This predictive power will accelerate the discovery of new reactions and the optimization of existing ones. nih.gov

| Tool/Approach | Application Area | Objective | Potential Impact |

|---|---|---|---|

| Machine Learning (Yield Prediction) | Reaction Optimization | Predict reaction yields based on reactants, catalysts, and conditions. rjptonline.org | Faster optimization, reduced number of experiments. |

| Template-Based ML Models | Reaction Prediction | Predict the major product of a reaction with novel substrates. nih.gov | Identification of viable synthetic routes for new derivatives. |

| Density Functional Theory (DFT) | Mechanism Elucidation | Calculate transition states and reaction pathways. | Rationalize observed reactivity and selectivity, guide catalyst design. uniroma1.it |

| AI-Driven Retrosynthesis | Synthetic Route Design | Identify potential synthetic pathways to complex targets. | Accelerate the design of syntheses for novel compounds. |

Design of Next-Generation Biologically Active Compounds and Advanced Functional Materials

A significant future direction for this compound lies in its application as a scaffold for designing new therapeutic agents and advanced materials. Boron-containing compounds, including various arylboronic acids, have shown a wide range of biological activities and are of increasing interest to the pharmaceutical industry. nih.gov The structure of this compound can be systematically modified—for instance, by converting the aldehyde to different heterocycles or linking it to pharmacophores via the boronic acid group—to generate libraries of new molecules for pharmacological screening. nih.gov Structure-based design, guided by computational docking studies, can be employed to create potent and selective inhibitors for specific biological targets like enzymes or receptors. mdpi.com

In materials science, the compound's rigid aromatic structure and reactive handles make it an attractive monomer for creating advanced functional materials. wiley-vch.de It could be incorporated into high-performance polymers or inorganic-organic hybrid materials. idu.ac.id For example, polymerization through the aldehyde group while leaving the boronic acid available for further modification could lead to functional polymers with tunable optical or electronic properties. These materials could find applications in sensors, organic electronics, or as specialized coatings. researchgate.net

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-formyl-4-methoxyphenylboronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling or directed ortho-metalation of substituted anisole derivatives. Key steps include boronation using bis(pinacolato)diboron (B₂pin₂) under inert conditions. Reaction temperature (optimized at 80–100°C) and solvent polarity (e.g., THF vs. DMF) critically affect yields due to boronic acid stability. Purity is enhanced via recrystallization in ethanol/water mixtures .

- Data Consideration : Yields range from 50–75% depending on substituent positioning. Impurities often arise from deboronation or oxidation; TLC (Rf ~0.3 in ethyl acetate/hexane) and NMR (δ 9.8–10.1 ppm for formyl protons) are essential for characterization .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Protocol :

NMR : Confirm presence of formyl (¹H: ~10.0 ppm; ¹³C: ~190 ppm) and methoxy groups (¹H: ~3.8 ppm; ¹³C: ~55 ppm). Boron shifts (¹¹B NMR: ~30 ppm) indicate intact boronic acid functionality.

HPLC-MS : Use C18 columns with acetonitrile/water (0.1% formic acid) to detect degradation products (e.g., deboronated aldehydes).

FTIR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (B–OH vibrations) validate functional groups .

Q. What safety precautions are critical when handling this compound?

- Safety Guidelines :

- Exposure Risks : Toxic if inhaled or ingested; causes skin/eye irritation. Use PPE (gloves, goggles) and work in a fume hood.

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention.

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture to prevent decomposition .

Advanced Research Questions

Q. How do computational studies (e.g., DFT/B3LYP) predict the reactivity of this compound in Suzuki-Miyaura couplings?

- Computational Insights :

- Electrophilicity : The formyl group increases electron-withdrawing effects, lowering the boron center’s electron density (Fukui indices: f⁻ ~0.12), making it less nucleophilic but more selective in cross-couplings.

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, reducing activation energies by ~15 kcal/mol compared to nonpolar solvents .

- Experimental Validation : Coupling with aryl halides (e.g., 4-bromotoluene) under Pd(PPh₃)₄ catalysis achieves ~70% yield in DMF at 80°C .

Q. What contradictions exist in the literature regarding the stability of this compound under aqueous conditions?

- Data Conflicts :

- Claim 1 : Hydrolytic stability at pH 7–8 for 24 hours (supported by NMR retention of boronic acid peaks) .

- Claim 2 : Rapid degradation (>50% in 6 hours) at pH >9 due to boronate ester formation or oxidation.

Q. How does this compound interact with carbohydrate-binding proteins, and what methodological approaches quantify this?

- Mechanistic Insight : The boronic acid forms reversible covalent bonds with cis-diols (e.g., glucose), enabling applications in biosensors.

- Techniques :

Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka ~10³ M⁻¹s⁻¹; kd ~10⁻² s⁻¹) with immobilized lectins.

Isothermal Titration Calorimetry (ITC) : Determine ΔG ~−5 kcal/mol for interactions with fructose .

Q. What strategies optimize the use of this compound in multi-step organic syntheses (e.g., total synthesis of natural products)?

- Synthetic Design :

- Protection/Deprotection : Formyl groups are protected as acetals (e.g., ethylene glycol) to prevent side reactions during boronic acid activation.